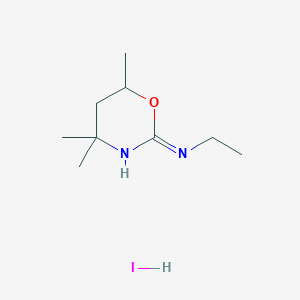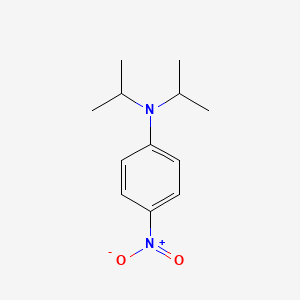
3-Chloro-1,1-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1-dimethylcyclohexane is an organic compound with the molecular formula C₈H₁₅Cl It is a chlorinated derivative of 1,1-dimethylcyclohexane, characterized by the presence of a chlorine atom attached to the third carbon of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1-dimethylcyclohexane typically involves the chlorination of 1,1-dimethylcyclohexane. This can be achieved through a free radical halogenation reaction, where chlorine gas (Cl₂) is used as the halogenating agent. The reaction is usually carried out under ultraviolet (UV) light to initiate the formation of chlorine radicals, which then react with the 1,1-dimethylcyclohexane to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Dehydrohalogenation: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major product is typically an alkene, such as 1,1-dimethylcyclohexene.
Applications De Recherche Scientifique
3-Chloro-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,1-dimethylcyclohexane in chemical reactions involves the interaction of the chlorine atom with various reagents. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the chlorine atom and a hydrogen atom are removed, resulting in the formation of a double bond. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1,1-dimethylcyclohexane
- 2-Chloro-1,1-dimethylcyclohexane
- 3-Bromo-1,1-dimethylcyclohexane
Uniqueness
3-Chloro-1,1-dimethylcyclohexane is unique due to the position of the chlorine atom on the cyclohexane ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, the specific placement of the chlorine atom can lead to different reaction pathways and products, making it a valuable compound for targeted chemical synthesis and research applications.
Propriétés
Numéro CAS |
35188-27-3 |
|---|---|
Formule moléculaire |
C8H15Cl |
Poids moléculaire |
146.66 g/mol |
Nom IUPAC |
3-chloro-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C8H15Cl/c1-8(2)5-3-4-7(9)6-8/h7H,3-6H2,1-2H3 |
Clé InChI |
QEOXRBGGWGLWLW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


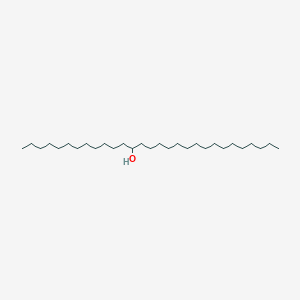
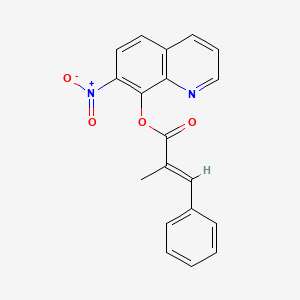


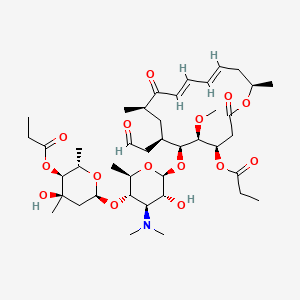
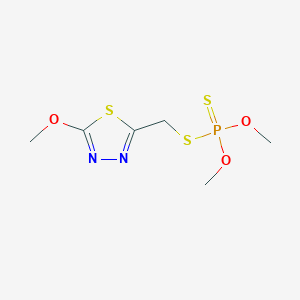

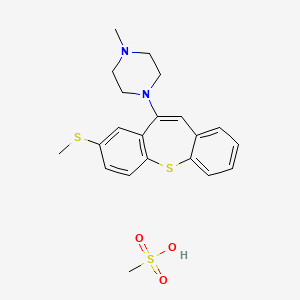
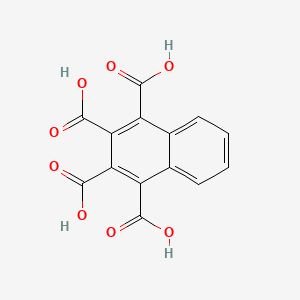
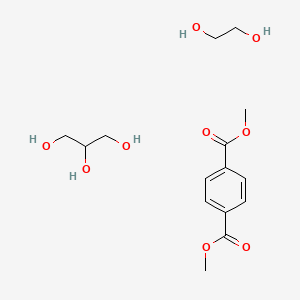
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
